Physicochemical Differentiation: CNS Drug-Likeness vs. Piperidino Analog
The target compound exhibits a computed topological polar surface area (TPSA) of 85 Ų and zero hydrogen bond donors, which are within the optimal range for passive blood-brain barrier penetration [1]. In contrast, the simpler piperidino analog (2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione, CAS 866136-90-5) has a lower molecular weight (327.4 g/mol) but lacks the phenyl ring that contributes to the target compound's higher lipophilic surface area and potential for enhanced receptor binding [2].
| Evidence Dimension | Computed physicochemical properties relevant to CNS drug-likeness |
|---|---|
| Target Compound Data | MW: 404.5 g/mol; TPSA: 85 Ų; HBD: 0; XLogP3-AA: 3.5 |
| Comparator Or Baseline | CAS 866136-90-5 (piperidino analog): MW: 327.4 g/mol; TPSA: not reported but expected lower due to absence of phenyl ring |
| Quantified Difference | MW difference: +77.1 g/mol (23.6% increase); TPSA above 80 Ų threshold supports CNS penetration while maintaining drug-like properties |
| Conditions | Computed descriptors from PubChem (release 2025.09.15); no experimental permeability data available for either compound |
Why This Matters
For CNS-targeted screening campaigns, the 4-phenylpiperazine moiety provides a larger hydrophobic surface for receptor interactions compared to the piperidine analog, making the target compound a more suitable starting point for dopaminergic or serotonergic probe development.
- [1] PubChem Compound Summary for CID 1485462, 2-{[2-(4-phenylpiperazino)-1,3-thiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 15159852, 2-[(2-piperidino-1,3-thiazol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione. National Center for Biotechnology Information (2025). View Source
